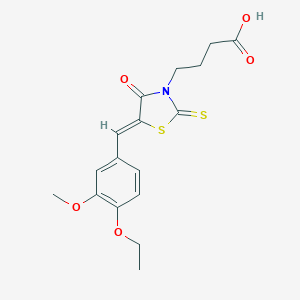
(Z)-4-(5-(4-乙氧基-3-甲氧基苄叉基)-4-氧代-2-硫代噻唑烷-3-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C17H19NO5S2 and its molecular weight is 381.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
噻唑烷衍生物已被发现具有显著的抗癌特性。它们被用于合成像噻唑呋喃之类的化合物,这种化合物在癌症治疗中显示出希望 .
抗菌活性
这些化合物还具有抗菌特性,使其在开发新型抗生素和细菌感染治疗方法方面具有价值 .
抗炎特性
噻唑烷衍生物可以作为抗炎剂,这对于治疗关节炎和其他炎症性疾病有益 .
抗糖尿病作用
一些噻唑烷衍生物已被确定具有抗糖尿病作用,为糖尿病的管理和治疗提供了潜力 .
抗惊厥作用
它们还在研究其抗惊厥作用,这可能导致治疗癫痫和其他癫痫发作性疾病的新方法 .
抗寄生虫活性
生物活性
The compound (Z)-4-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including its antibacterial, antifungal, and antitumor properties.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Thiazolidinone Ring : This core structure is known for its biological activity, particularly in antimicrobial and anticancer applications.
- Butanoic Acid Moiety : Contributes to the compound's solubility and potential interactions with biological systems.
- Ethoxy and Methoxy Substituents : These groups may enhance lipophilicity and affect the compound's interaction with cellular targets.
Chemical Formula
The chemical formula for this compound is C19H24N2O3S, with a molecular weight of approximately 368.47 g/mol.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.004 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Enterococcus faecalis | 0.008 mg/mL |
| Pseudomonas aeruginosa | 0.060 mg/mL |
These results suggest that the compound is more effective than traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, with notable efficacy against:
- Trichoderma viride
- Aspergillus fumigatus
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | 0.060 mg/mL |
Antitumor Activity
The thiazolidinone framework has been associated with anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study: In Vivo Antitumor Efficacy
In a study involving human cancer xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism appears to involve:
- Inhibition of tubulin polymerization : This action disrupts microtubule dynamics essential for cell division.
- Induction of apoptosis : The compound activates apoptotic pathways leading to cancer cell death .
Mechanistic Insights
Molecular docking studies have elucidated potential binding interactions between the compound and key biological targets, including:
- CYP3A4 : A critical enzyme in drug metabolism.
- VEGFR2 : Involved in angiogenesis, making it a target for anticancer therapies.
Table 3: Binding Affinities
| Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| CYP3A4 | -9.42 | 0.125 |
| VEGFR2 | -9.07 | 0.225 |
These interactions suggest that the compound may not only serve as an antimicrobial agent but also as a potential therapeutic for cancer treatment by targeting angiogenesis and metabolic pathways .
属性
IUPAC Name |
4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-3-23-12-7-6-11(9-13(12)22-2)10-14-16(21)18(17(24)25-14)8-4-5-15(19)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUKWKIXVKRQLE-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














